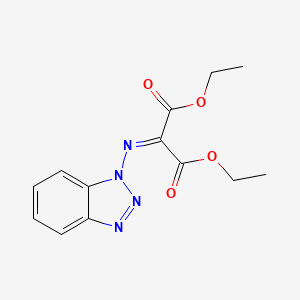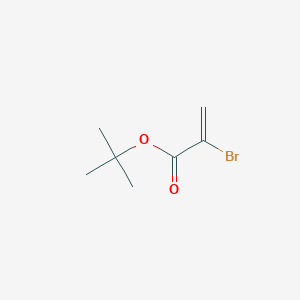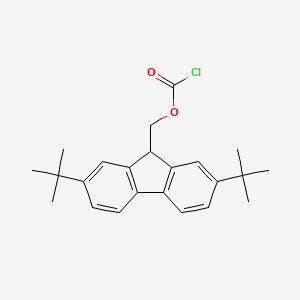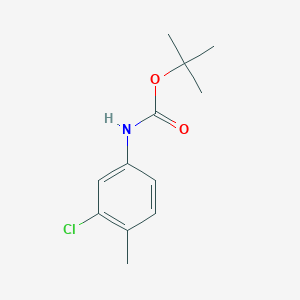
3-(2-Nitrophenyl)prop-2-yn-1-ol
Übersicht
Beschreibung
3-(2-Nitrophenyl)prop-2-yn-1-ol, also known as NPPY, is a chemical compound with the molecular formula C9H7NO3. It is a yellow crystalline powder that is commonly used in scientific research due to its unique properties. NPPY is a versatile compound that can be synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
3-(2-Nitrophenyl)prop-2-yn-1-ol derivatives have been found to be effective as corrosion inhibitors. For instance, Yttrium 3-(4-nitrophenyl)-2-propenoate demonstrated significant inhibition performance for copper alloy corrosion in chloride solutions, attributed to the formation of protective inhibiting deposits (Nam et al., 2016).
Enzyme Inhibition
Certain derivatives of 3-(2-Nitrophenyl)prop-2-yn-1-ol have been shown to inactivate enzymes such as 3 alpha-hydroxysteroid dehydrogenase. This inactivation occurs via enzyme-generated aromatic Michael acceptors covalently modifying the nucleotide-binding site of the enzyme (Ricigliano & Penning, 1990).
Polymerization Applications
Studies on the polymerization of nitrophenyl and 3-diethylaminophenyl prop-2-yn-1-yl ethers have revealed the formation of polymers with significant molecular weight distribution. These polymers are characterized by their solubility in certain solvents and their unique structural features, indicating potential applications in materials science (Balcar et al., 1998).
Optical Properties in Chalcone Derivatives
Research into the photophysical properties of chalcone derivatives, including those related to 3-(2-Nitrophenyl)prop-2-yn-1-ol, has shown interesting solvatochromic effects. These effects are indicative of potential applications in optical materials and technologies (Kumari et al., 2017).
Biological Evaluation
Some derivatives of 3-(2-Nitrophenyl)prop-2-yn-1-ol have been evaluated for their biological activities, including antifungal, antimycobacterial, and photosynthesis-inhibiting properties. This evaluation has broadened the understanding of the potential pharmaceutical and agricultural applications of these compounds (Opletalová et al., 2006).
Nonlinear Optical Properties
Studies on chalcone derivatives doped in poly(methyl methacrylate) thin films have revealed strong nonlinear optical properties, suggesting their potential use in applications like optical limiting in the visible region. This research opens up avenues for the utilization of these compounds in advanced optical technologies (Maidur & Patil, 2018).
Eigenschaften
IUPAC Name |
3-(2-nitrophenyl)prop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-2,4,6,11H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRSFUOXMBOZKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#CCO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399963 | |
| Record name | 3-(2-nitrophenyl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Nitrophenyl)prop-2-yn-1-ol | |
CAS RN |
80151-24-2 | |
| Record name | 3-(2-nitrophenyl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Urea, N,N'-bis[4-(1-methylethyl)phenyl]-](/img/structure/B1598207.png)
![4-[2-(4-Methoxyphenyl)ethyl]piperidine](/img/structure/B1598208.png)








